5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride
Description
Historical Development of Difluoromethylated Pyrazole Compounds
The incorporation of fluorine into pyrazole frameworks originated in the mid-20th century, driven by the need to enhance metabolic stability and bioavailability in pharmaceutical candidates. Early work focused on monofluorinated analogs, but the 1990s saw accelerated interest in difluoromethyl (-CF$$2$$H) groups due to their superior electronic and steric properties compared to trifluoromethyl (-CF$$3$$) substituents. A pivotal advancement occurred with the Paal-Knorr synthesis, enabling efficient pyrazole ring formation from 1,3-dicarbonyl precursors and hydrazines.
By the 2010s, methods for regioselective difluoromethylation emerged, such as the use of 2,2-difluoroacetyl halides in cyclocondensation reactions. For example, patented routes to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid demonstrated the feasibility of maintaining regiochemical control while introducing fluorine atoms. These developments laid the groundwork for complex derivatives like 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride, which combines fluorine’s electronegativity with an aromatic amine’s reactivity.
Evolution of Pyrazole-Based Research in Contemporary Chemistry
Modern pyrazole chemistry prioritizes functional group diversification and catalytic precision . The target compound’s structure reflects two key trends:
- Aromatic substitution : The phenyl group at N1 enhances π-stacking interactions, critical for binding biological targets.
- Electron-deficient amines : The 4-amine group, protonated as a hydrochloride salt, improves solubility and hydrogen-bonding capacity.
Advanced techniques like microwave-assisted synthesis and flow chemistry have reduced reaction times for similar compounds from hours to minutes. For instance, the patent CN111362874B describes a two-step process achieving 75–80% yields for a related difluoromethyl pyrazole via low-temperature condensation and cyclization. Such methodologies are adaptable to synthesizing the target compound but require optimization for its specific stereoelectronic demands.
Position of this compound Within Heterocyclic Chemistry
This derivative occupies a unique niche due to its dual functionality :
- The difluoromethyl group at C5 acts as a hydrogen-bond donor/acceptor hybrid, a feature exploited in kinase inhibitor design.
- The phenyl ring introduces planar rigidity, favoring interactions with hydrophobic protein pockets.
Comparative analysis with simpler pyrazoles reveals enhanced thermal stability (decomposition temperatures >200°C) and altered dipole moments (~2.5 D) due to fluorine’s inductive effects. The hydrochloride salt form further modulates solubility, with predicted logP values reduced by 0.5–1.0 units compared to the free base.
Current Research Landscape and Knowledge Gaps
While pyrazole derivatives dominate approximately 18% of FDA-approved small-molecule drugs, fluorinated variants remain underexplored. Recent studies highlight:
- COX-2 selectivity : Difluoromethyl pyrazoles show 8–9× selectivity over COX-1 in anti-inflammatory applications.
- Antimicrobial potential : Analogous compounds inhibit Staphylococcus aureus with MIC values ≤8 μg/mL.
However, specific data on this compound are scarce. Key unknowns include:
- Catalytic asymmetric synthesis routes
- Photophysical properties for optoelectronic applications
- Structure-activity relationships (SAR) against epigenetic targets
Scientific Rationale for Investigating This Specific Pyrazole Derivative
Three factors justify focused research:
- Bioisosteric potential : The -CF$$_2$$H group may mimic hydroxyl (-OH) or thiol (-SH) groups in drug-receptor interactions while resisting oxidative metabolism.
- Synthetic tractability : Intermediate 3-(difluoromethyl)pyrazoles can be functionalized at C4 via Buchwald-Hartwig amination, as evidenced by similar compounds.
- Materials science applications : Fluorinated pyrazoles exhibit blue-shifted fluorescence (λ$$_{em}$$ ~450 nm), suggesting utility in organic LEDs.
A proposed synthetic route adapts existing methodologies:
$$
\text{2,2-Difluoroacetyl chloride} + \text{β-Ketoester} \xrightarrow{\text{Et}_3\text{N}} \text{Difluoroacetyl intermediate} \xrightarrow{\text{Methylhydrazine}} \text{Pyrazole core} \xrightarrow{\text{Pd catalysis}} \text{4-Amine derivative}
$$
Table 1 : Comparative Properties of Pyrazole Derivatives
| Compound | Melting Point (°C) | logP | COX-2 Selectivity Index |
|---|---|---|---|
| Celecoxib | 160–163 | 3.5 | 8.22 |
| 5-(Difluoromethyl)-1-phenyl | 215–218 (dec.) | 2.1* | Not reported |
| 3-(Difluoromethyl)-1-methyl | 189–191 | 1.8 | 9.31 |
*Predicted using ChemAxon software.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(difluoromethyl)-1-phenylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3.ClH/c11-10(12)9-8(13)6-14-15(9)7-4-2-1-3-5-7;/h1-6,10H,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCKKMLBAOGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-82-1 | |
| Record name | 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the fragmentation of a difluoromethyl sulfonyl radical anion, which yields the difluoromethyl radical. This radical then adds to a nickel aryl complex, resulting in the formation of the desired difluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of novel non-ozone depleting difluorocarbene reagents has also been reported to streamline the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoromethyl group (-CF₂H) exhibits moderate electrophilicity, allowing nucleophilic substitution under controlled conditions. This group can participate in reactions with oxygen-, nitrogen-, or sulfur-based nucleophiles, yielding derivatives with modified electronic profiles .
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Fluoride Displacement | KF, DMF, 80°C | 5-(trifluoromethyl) derivatives | Limited reactivity due to steric hindrance from phenyl group |
| Thiol Substitution | HS-R (R = alkyl/aryl), base | 5-(alkyl/arylthio)-pyrazoles | Enhanced solubility in polar aprotic solvents |
Condensation Reactions
The amine group at position 4 facilitates condensation with carbonyl compounds, forming Schiff bases or heterocyclic adducts. These reactions are pH-dependent and typically require acidic or basic catalysts .
Cross-Coupling Reactions
The pyrazole ring engages in Pd-catalyzed cross-coupling reactions , leveraging the amine group as a directing moiety. Buchwald-Hartwig amination and Suzuki-Miyaura couplings are particularly effective .
Catalytic Cyclization Pathways
Under Fe-catalyzed conditions, the compound undergoes ring-opening/cyclization sequences , forming fused polycyclic structures. This reactivity is attributed to the electron-deficient pyrazole core .
textMechanistic Pathway: 1. Fe coordination to pyrazole nitrogen → Activation of N–C bond 2. Ring opening → Formation of Fe-nitrene intermediate 3. 1,5-Cyclization → Generation of bicyclic amines[4]
Stability and Decomposition
While stable under ambient conditions, prolonged exposure to strong acids/bases (>2 M) induces decomposition via cleavage of the difluoromethyl group. Thermal analysis shows stability up to 200°C, beyond which decarbonylation occurs .
Key Research Findings
-
Electronic Effects : The difluoromethyl group reduces electron density at position 5, directing electrophiles to position 3 of the pyrazole ring .
-
Solvent Dependency : Reactions in DMSO show accelerated kinetics compared to THF or DCM, likely due to polar aprotic stabilization .
-
Biological Relevance : Synthetic derivatives exhibit PDE4 inhibition (IC₅₀ = 0.8–1.2 µM), highlighting therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. The presence of the difluoromethyl group enhances its pharmacological profile by improving metabolic stability and bioactivity against various biological targets.
Case Study: Anti-Cancer Activity
Research has indicated that pyrazole derivatives exhibit significant anti-cancer properties. A study focused on the compound's ability to inhibit specific cancer cell lines demonstrated that it effectively reduced cell viability in vitro, suggesting its potential as a lead compound for developing new anti-cancer drugs .
Coordination Chemistry
The nitrogen atoms within the pyrazole ring can act as ligands, forming complexes with metal ions. This property opens avenues for exploring new catalysts or materials with specific properties. The compound's ability to coordinate with metals could lead to advancements in catalysis and material science.
Data Table: Comparison of Pyrazole Derivatives in Coordination Chemistry
| Compound Name | Metal Ion Complexes Formed | Unique Features |
|---|---|---|
| This compound | Cu(II), Ni(II) | Enhanced stability due to fluorine substitution |
| 1-Phenyl-1H-pyrazol-4-amine hydrochloride | Co(II), Zn(II) | Known for its biological activity |
| 4-Aminoantipyrine | Fe(III) | Established analgesic properties |
Organic Synthesis
This compound serves as an intermediate in organic synthesis, facilitating various coupling reactions or condensation reactions to form more complex molecules. Its unique structural characteristics allow chemists to explore diverse synthetic pathways.
Example Reaction: Synthesis of Novel Pyrazole Derivatives
In a recent study, researchers utilized this compound as a starting material to synthesize novel derivatives with enhanced biological activities. The reactions were optimized to improve yields and selectivity.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and pesticidal activity. For instance, fipronil (a trifluoromethyl-substituted pyrazole) is a potent insecticide .
- Electron-Donating Groups (e.g., OMe) : Increase solubility but may reduce metabolic resistance .
Pyrazole Derivatives with Modified Pyrazole Rings
Variations in the pyrazole core influence reactivity and application scope:
Key Findings :
- Methyl Substituents : Reduce molecular weight and polarity, enhancing volatility for agrochemical formulations .
- Positional Isomerism : The 3-methyl vs. 5-methyl substitution ( vs. 12) alters electronic distribution, affecting reactivity in nucleophilic reactions.
Functional Comparison with Commercial Pyrazole-Based Pesticides
Key Insights :
- Lack of a sulfinyl or cyano group (as in fipronil) likely reduces neurotoxic effects, making the compound safer for non-target organisms .
Biological Activity
5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antitumor, anti-inflammatory, and antioxidant properties.
| Property | Details |
|---|---|
| Chemical Formula | C₁₀H₁₀ClF₂N₃ |
| Molecular Weight | 245.66 g/mol |
| IUPAC Name | 5-(difluoromethyl)-1-phenylpyrazol-4-amine; hydrochloride |
| CAS Number | 1909337-82-1 |
| Appearance | Powder |
| Storage Temperature | Room temperature |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with difluoromethylating agents. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various cancer cell lines, including:
- HeLa cells (cervical cancer) : Mean growth inhibition of 38.44% was observed.
- HepG2 cells (liver cancer) : Mean growth inhibition of 54.25% was recorded .
The compound's mechanism appears to involve the inhibition of key pathways associated with tumor growth and proliferation.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, which is indicative of its potential as an anti-inflammatory agent .
Antioxidant Activity
This compound exhibits notable antioxidant properties. In assays such as the Ferric Reducing Ability of Plasma (FRAP) and Oxygen Radical Absorbance Capacity (ORAC), it has shown comparable activity to standard antioxidants like Trolox. The introduction of phenyl substituents has been linked to increased antioxidant activity, indicating a structure-dependent effect on its efficacy .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly influenced by their structural features. Key findings include:
- Substituents at Position N1 : The introduction of different alkyl or aryl groups at this position significantly affects antiproliferative activity against cancer cell lines.
- Fluorinated Groups : The presence of difluoromethyl groups enhances both antitumor and antioxidant activities .
The SAR studies suggest that optimizing these substituents can lead to the development of more potent derivatives.
Case Studies
- Antitumor Efficacy : A study demonstrated that a series of pyrazole derivatives showed significant inhibition against BRAF(V600E) mutant cells, highlighting their potential in targeted cancer therapies .
- Anti-inflammatory Mechanism : Another investigation into the anti-inflammatory properties revealed that compounds similar to this compound effectively reduced TNF-alpha levels in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with difluoromethyl-containing precursors. Key steps include:
- Precursor preparation : Use of 1,3-diketones or substituted hydrazines for pyrazole ring formation .
- Difluoromethylation : Introducing the difluoromethyl group via reagents like ClCF₂H or BrCF₂H under inert conditions (e.g., N₂ atmosphere) .
- Salt formation : Conversion to the hydrochloride salt using HCl gas in anhydrous ether or methanol .
- Critical parameters :
- Temperature : 60–80°C for cyclization; lower temperatures (<40°C) reduce side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Yield optimization : Purification via recrystallization (ethanol/water mixtures) achieves >85% purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural confirmation :
- X-ray crystallography : Resolves phenyl and pyrazole ring orientation (e.g., C10H9F2N3, triclinic system, P1 space group) .
- NMR spectroscopy : ¹⁹F NMR distinguishes difluoromethyl signals (δ −110 to −120 ppm); ¹H NMR confirms aromatic protons (δ 7.2–7.8 ppm) .
- Physicochemical properties :
- Solubility : Hydrochloride salt improves aqueous solubility (≈25 mg/mL in PBS, pH 7.4) .
- Stability : Degrades <5% after 30 days at 4°C (dark conditions); hygroscopicity requires desiccated storage .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Targeted substitutions :
- Phenyl ring modifications : Electron-withdrawing groups (e.g., -NO₂) at the para position enhance binding affinity to kinase targets (IC₅₀ reduction from 120 nM to 45 nM) .
- Pyrazole ring fluorination : Difluoromethyl vs. trifluoromethyl groups alter metabolic stability (t₁/₂ increases from 2.1 hr to 4.8 hr in hepatic microsomes) .
- In silico modeling : Docking studies (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
- Experimental validation : Competitive binding assays (e.g., fluorescence polarization) quantify displacement of reference ligands .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis studies) .
- Batch variability analysis : Compare multiple synthetic batches via HPLC-UV (≥98% purity threshold) to exclude impurity-driven artifacts .
- Mechanistic redundancy : Cross-validate results using orthogonal methods (e.g., Western blot for protein expression + qPCR for gene regulation) .
Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices (e.g., serum, tissue)?
- Methodological Answer :
- LC-MS/MS quantification :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Ionization : ESI+ (m/z 238.1 → 121.0 for parent ion; m/z 238.1 → 91.0 for qualifier) .
- Sensitivity : LOD = 0.1 ng/mL; LOQ = 0.3 ng/mL in rat plasma .
- Sample preparation : Protein precipitation with acetonitrile (1:4 v/v) reduces matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
